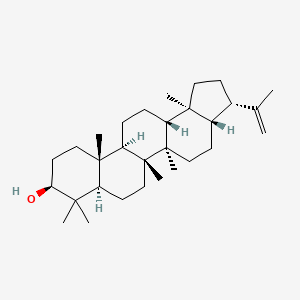
hopenol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hopenol B is a triterpenoid compound that belongs to the hopane family of triterpenes. These compounds are known for their complex structures and diverse biological activities. This compound is found in various plants and is a component of surface wax in some species, such as oats
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hopenol B is synthesized from a common linear precursor, 2,3-oxidosqualene, through the action of oxidosqualene cyclases (OSCs). These enzymes catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpenoid skeletons . In the case of this compound, specific OSCs from plants like Avena strigosa (oats) and Aquilegia have been identified to produce this compound .
Industrial Production Methods
The industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathways in plants and potentially using microbial systems for large-scale production . Genetic engineering and metabolic pathway optimization are key strategies being explored to enhance the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Hopenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Hopenol B has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of hopenol B involves its interaction with specific molecular targets and pathways. In plants, this compound is synthesized through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme’s active site facilitates the transfer of protons and methyl groups, leading to the formation of the hopane skeleton . This process involves hydride shifting and deprotonation, which are critical for the formation of this compound .
Comparación Con Compuestos Similares
Hopenol B is part of the hopane family of triterpenes, which includes compounds like hop-17(21)-en-3β-ol and simiarenol . These compounds share similar biosynthetic pathways but differ in their specific structures and biological activities. This compound is unique due to its specific cyclization mechanism and the role it plays in plant surface wax formation .
List of Similar Compounds
- Hop-17(21)-en-3β-ol
- Simiarenol
- Butyrospermol
Propiedades
Fórmula molecular |
C30H50O |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |
Clave InChI |
LFPVZIIPFONRSW-MZIWDXLGSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
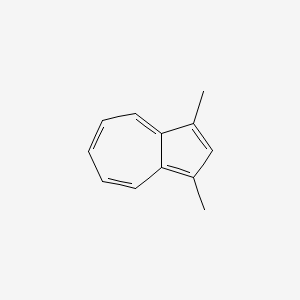
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
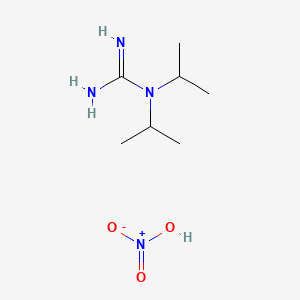
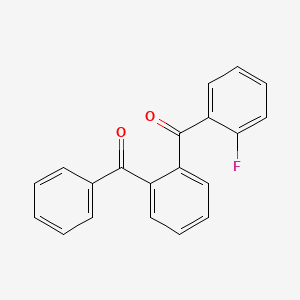
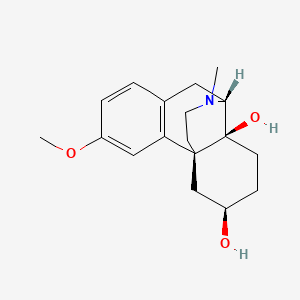
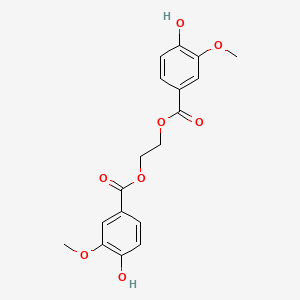

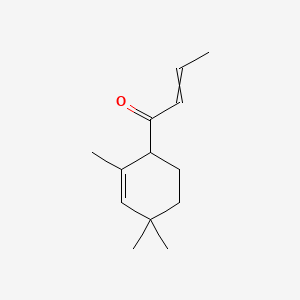

![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)


